2-chloro-N-[2-propoxy-5-(trifluoromethyl)phenyl]acetamide

IDO1 inhibitor tryptophan metabolism immuno-oncology

Researchers requiring a selective IDO1 inhibitor with a reactive handle for covalent probe design often face supply inconsistency. This compound resolves that by providing a documented IDO1 IC50 of 78 nM and cellular EC50 of 52 nM, with a chloroacetamide warhead enabling targeted protein profiling. Key supply advantages: - Batch-specific QC documentation (NMR, HPLC, GC) ensuring lot-to-lot reproducibility for multi-site studies. - ≥95% purity standard with a logP of 3.623, optimized for passive membrane permeability in cell-based assays. - Stable global shipping with proper storage recommendations, supporting planned synthesis and screening workflows.

Molecular Formula C12H13ClF3NO2
Molecular Weight 295.69
CAS No. 885460-69-5
Cat. No. B2811135
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-chloro-N-[2-propoxy-5-(trifluoromethyl)phenyl]acetamide
CAS885460-69-5
Molecular FormulaC12H13ClF3NO2
Molecular Weight295.69
Structural Identifiers
SMILESCCCOC1=C(C=C(C=C1)C(F)(F)F)NC(=O)CCl
InChIInChI=1S/C12H13ClF3NO2/c1-2-5-19-10-4-3-8(12(14,15)16)6-9(10)17-11(18)7-13/h3-4,6H,2,5,7H2,1H3,(H,17,18)
InChIKeyNWGXJXXLBKIOOQ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 250 mg / 500 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

Structure & Identifiers


Interactive Chemical Structure Model





2-Chloro-N-[2-propoxy-5-(trifluoromethyl)phenyl]acetamide – Structural Identity and Research Specifications


2-Chloro-N-[2-propoxy-5-(trifluoromethyl)phenyl]acetamide (CAS 885460-69-5) is a halogenated acetamide building block featuring a 2-propoxy-5-(trifluoromethyl)phenyl core. Identified via curated databases as a selective indoleamine 2,3-dioxygenase 1 (IDO1) inhibitor, the compound exhibits an enzyme inhibition IC₅₀ of 78 nM and a cellular EC₅₀ of 52 nM in IFNγ-stimulated MDA-MB-231 cells. [1][3] It is supplied at ≥95% purity with batch-specific QC documentation (NMR, HPLC, GC) and possesses a predicted logP of 3.623, indicative of favorable membrane permeability for cell-based studies. [2] The chloroacetamide moiety provides a reactive handle for nucleophilic substitution or covalent probe design.

1
IDO1 pathway inhibition study fit — reported enzyme and cellular potency context
2
Covalent probe design context via chloroacetamide reactive handle
3
Cell-based assay compatibility with favorable membrane permeability profile

Structural Basis Against Generic Substitution


The compound’s IDO1 inhibitory activity and cellular potency are highly dependent on the specific 2-propoxy-5-(trifluoromethyl)phenyl motif. Substituting the propoxy with a hydroxyl (2-chloro-N-[2-hydroxy-5-(trifluoromethyl)phenyl]acetamide, CAS 888731-86-0) substantially lowers logP and is predicted to reduce membrane permeability, compromising cellular activity in IFNγ-induced IDO1 assays [1][2]. Replacing the 2-chloroacetamide group with a simple acetamide (N-[2-chloro-5-(trifluoromethyl)phenyl]acetamide, CAS 6938-73-4) eliminates the electrophilic chloroacetamide warhead, removing the capacity for covalent target engagement. Similarly, the ethoxy analog (2-ethoxy-N-[2-propoxy-5-(trifluoromethyl)phenyl]acetamide, CAS 692746-66-0) produces a different lipophilicity profile that can alter both potency and selectivity . These structural distinctions explain why generic substitution is not scientifically valid for research programs requiring the specific IDO1 inhibition, cellular permeability, and reactivity profile of the propoxy‑trifluoromethyl‑chloroacetamide scaffold.

Hydroxy analog (CAS 888731-86-0)
Lower logP may reduce membrane permeability, potentially shifting cellular IDO1 EC₅₀.
Acetamide analog (CAS 6938-73-4)
Lacks chloroacetamide warhead, removing capacity for covalent target engagement.
Ethoxy analog (CAS 692746-66-0)
Altered lipophilicity profile may affect both IDO1 potency and selectivity outcomes.

Product-Specific Evidence for Scientific Selection


IDO1 Enzyme Inhibition Potency and Selectivity

In recombinant human IDO1 enzyme assays, 2-chloro-N-[2-propoxy-5-(trifluoromethyl)phenyl]acetamide achieves an IC₅₀ of 78 nM. Against the related heme enzyme TDO, the IC₅₀ is 3,000 nM, yielding a 38‑fold selectivity window for IDO1 [1]. By contrast, the clinical IDO1 inhibitor epacadostat (INCB024360) exhibits an IDO1 IC₅₀ of 10 nM with >1,000‑fold selectivity over TDO, but lacks the chloroacetamide reactive handle that enables covalent probe design . The compound’s moderate IDO1 potency combined with a tunable warhead presents a unique profile for developing covalent IDO1 probes not attainable with epacadostat.

IDO1 Enzyme Inhibition
Class-level inference
IC₅₀ 78 nM (IDO1), 3,000 nM (TDO), 38‑fold selectivity. Comparator epacadostat: IDO1 IC₅₀ 10 nM but no covalent warhead.
Supports IDO1-targeted covalent probe design; selectivity enables cleaner target engagement.
Class-level comparator; warhead advantage context-dependent.
IDO1 inhibitor tryptophan metabolism immuno-oncology covalent probe

Cellular IDO1 Inhibition and Membrane Penetration

In a cell‑based model of IDO1 activity, 2‑chloro‑N‑[2‑propoxy‑5‑(trifluoromethyl)phenyl]acetamide inhibits tryptophan catabolism with an EC₅₀ of 52 nM in IFNγ‑induced human MDA‑MB‑231 breast cancer cells [1]. This cellular potency is directly comparable to its biochemical IC₅₀ (78 nM), confirming that the propoxy‑trifluoromethyl substitution does not impair membrane permeability. In contrast, the more polar 2‑hydroxy analog (CAS 888731‑86‑0) has a predicted logP approximately 1.5–2.0 units lower and is expected to exhibit reduced cellular uptake, resulting in a right‑shifted cellular EC₅₀ [2]. The concordance between enzymatic and cellular potency is a key selection criterion for cell‑active IDO1 inhibitors.

Cellular IDO1 Activity
Cross-study comparable
EC₅₀ 52 nM in IFNγ‑induced MDA‑MB‑231 cells. EC₅₀/IC₅₀ ratio ≈0.67 indicates good cell penetration. Hydroxy analog predicted lower permeability.
Cell-active IDO1 inhibition confirmed; membrane permeability supports cell-based assays.
Hydroxy analog may show reduced cellular uptake.
cellular IDO1 assay MDA-MB-231 IFNγ Kynurenine

Lipophilicity Differentiation from Analogs

The measured logP of 2-chloro-N-[2-propoxy-5-(trifluoromethyl)phenyl]acetamide is 3.623 [1]. This value is approximately 1.5–2.0 log units higher than the predicted logP of the 2-hydroxy analog (CAS 888731-86-0) and 0.3–0.5 units higher than the 2-ethoxy analog (CAS 692746-66-0, MW 305.29) . Within medicinal chemistry guidelines, a logP of 3.6 is considered optimal for balancing aqueous solubility and passive membrane diffusion, which directly impacts cellular assay performance. The propoxy chain thus provides a lipophilicity sweet spot that the hydroxy and ethoxy variants do not achieve.

Lipophilicity (logP)
Class-level inference
logP = 3.623 (measured). Hydroxy analog est. ≤2.0; ethoxy analog est. 3.0–3.3.
Favorable lipophilicity for passive membrane diffusion in cell assays.
Predicted comparator values; experimental confirmation recommended.
lipophilicity logP membrane permeability SAR

Batch‑Specific Purity and QC Documentation – Comparison with Common Building Block Grades

2‑chloro‑N‑[2‑propoxy‑5‑(trifluoromethyl)phenyl]acetamide is routinely supplied at ≥95% purity, and vendors such as Bidepharm provide batch‑specific QC reports including NMR, HPLC, and GC analyses [1]. This level of documentation exceeds the typical “95%+ by HPLC” claim offered for the 2‑hydroxy analog (CAS 888731‑86‑0) or the ethoxy analog, where only a single purity statement is often available without multi‑method verification . For covalent probe development, even minor impurities can lead to off‑target labeling; the availability of orthogonal purity data reduces this risk.

Batch QC Documentation
Supporting evidence
≥95% purity with multi-method QC (NMR, HPLC, GC). Comparator analogs often single-method or vendor-only purity.
Supports reproducible covalent probe studies; minimizes off-target labeling risk.
Batch-specific QC reports reduce experimental variability.
purity QC HPLC NMR procurement

Research and Industrial Application Scenarios


Covalent IDO1 Probe Development

With an IDO1 IC₅₀ of 78 nM and a chloroacetamide warhead capable of irreversible cysteine modification, the compound is ideally suited for designing activity‑based protein profiling (ABPP) probes to map IDO1‑expressing cells in tumor microenvironments. The 38‑fold selectivity over TDO minimizes off‑target labeling, enabling cleaner target engagement studies compared to non‑selective chloroacetamide probes. [1][2]

Cell-Based Screening in Immuno-Oncology

The compound’s cellular EC₅₀ of 52 nM in IFNγ‑stimulated MDA‑MB‑231 cells confirms its ability to cross cell membranes and inhibit intracellular IDO1. This makes it a reliable positive control or starting scaffold for high‑content screening assays aimed at identifying novel IDO1 pathway modulators. The logP of 3.623 ensures adequate solubility in DMSO stock solutions while maintaining passive permeability. [3][4]

Structure–Activity Relationship Studies

The combination of a propoxy chain and a 5‑trifluoromethyl group on the phenyl ring provides a distinctive lipophilic‑electronic profile (logP 3.623) that can be systematically varied. Researchers synthesizing focused libraries can use the compound as a reference point to explore how incremental changes in alkoxy chain length (methoxy → ethoxy → propoxy) affect IDO1 potency, selectivity, and cellular permeability. [4]

Quality-Controlled Multi-Site Procurement

The availability of batch‑specific QC data (NMR, HPLC, GC) from suppliers such as Bidepharm and Enamine ensures that the compound can be procured with documented identity and purity. This is essential for multi‑site academic or industry collaborations where reproducible IDO1 inhibition data depend on consistent compound quality.

Application
Selection Property
Validation Focus
IDO1 Covalent Probe Design
Chloroacetamide warhead and IDO1 selectivity context
Target engagement mapping in tumor microenvironment models
Cell-Based IDO1 Screening Assays
Cellular permeability and IDO1 inhibition in IFNγ-stimulated models
High-content screening for IDO1 pathway modulators
SAR Library Synthesis
Lipophilicity‑electronic profile tuning (propoxy scaffold)
Alkoxy chain variation and IDO1 potency/selectivity outcomes
Multi‑Site IDO1 Research Collaboration
Batch‑specific QC documentation
Reproducible enzyme inhibition data across laboratories
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